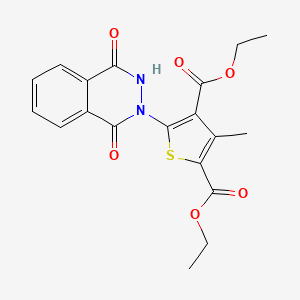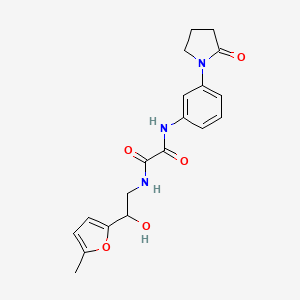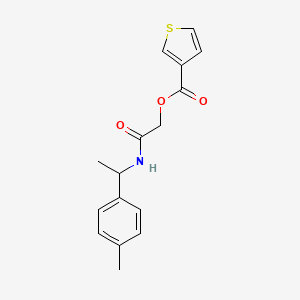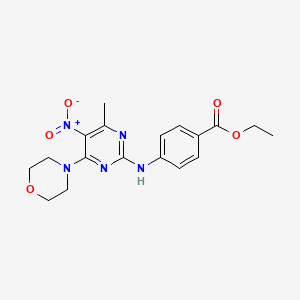
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide, also known as DCPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyridine carboxamide class of chemicals and is commonly used as a research tool in various biological and chemical studies.
科学研究应用
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide has been used in various scientific research applications, including as a tool for studying the function of certain ion channels in the nervous system. 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide has been shown to selectively block the activity of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. This makes 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide a potential candidate for the development of new analgesic drugs.
作用机制
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide exerts its effects by selectively blocking the Nav1.7 sodium channel. This channel is responsible for the generation and transmission of action potentials in neurons, and its blockade by 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide leads to a decrease in the excitability of these neurons. This can result in a reduction in pain signaling and other physiological effects.
Biochemical and Physiological Effects:
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in pain signaling, as mentioned above. Additionally, 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide has been shown to have anti-inflammatory effects and to reduce the release of certain neurotransmitters such as glutamate and substance P. These effects make 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide a potentially useful tool for the study of pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide is its selectivity for the Nav1.7 sodium channel, which allows for the specific targeting of this channel in laboratory experiments. Additionally, 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide has a relatively long half-life, which makes it useful for prolonged experiments. However, one limitation of 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide is its potential toxicity, which must be carefully considered in laboratory experiments.
未来方向
There are several potential future directions for research on 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide. One area of interest is the development of new analgesic drugs based on the selective blockade of the Nav1.7 sodium channel. Additionally, 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide may have potential applications in the study of other ion channels and their role in physiological processes. Finally, further research is needed to fully understand the potential toxicity of 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide and to develop appropriate safety guidelines for its use in laboratory experiments.
Conclusion:
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selective blockade of the Nav1.7 sodium channel makes it a potentially useful tool for the study of pain and inflammation, and its long half-life and selectivity make it useful for prolonged laboratory experiments. However, its potential toxicity must be carefully considered in laboratory settings. Future research on 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide may lead to the development of new analgesic drugs and a better understanding of the role of ion channels in physiological processes.
合成方法
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-ethylphenylamine with 3,5-dichloropyridine-4-carboxylic acid. The reaction is catalyzed by a base such as triethylamine or sodium carbonate in the presence of a suitable solvent such as dichloromethane or dimethylformamide. The resulting 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide can be purified using chromatography techniques such as flash column chromatography or preparative HPLC.
属性
IUPAC Name |
5,6-dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-2-9-5-3-4-6-12(9)18-14(19)10-7-11(15)13(16)17-8-10/h3-8H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYCNHJNRTZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)

![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)

![1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2477532.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride](/img/structure/B2477533.png)


![Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477538.png)


![N-(3-chloro-2-methylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2477542.png)

![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)